molecular formula C8H8BrNO2 B8346397 2-Acetoxymethyl-5-bromopyridine

2-Acetoxymethyl-5-bromopyridine

Cat. No.: B8346397
M. Wt: 230.06 g/mol
InChI Key: WKCUXYCQTSQQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxymethyl-5-bromopyridine is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methyl acetate

InChI

InChI=1S/C8H8BrNO2/c1-6(11)12-5-8-3-2-7(9)4-10-8/h2-4H,5H2,1H3

InChI Key

WKCUXYCQTSQQCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-bromopyridine (40 g, 0.23 mol) in dichloromethane (500 ml) was added m-CPBA (64 g, 0.25 mol) in batches at 0° C. After stirring for 16 h at room temperature, the mixture was washed with sat. aq. NaHCO3, aq. NaHSO3 and brine successively. The organic layer was dried over MgSO4 and then concentrated to give 35 g, (79.2%) of 2-acetoxymethyl-5-bromopyridine as a yellow solid. A mixture of 35 g (0.19 mol) 2-acetoxymethyl-5-bromopyridine and Ac2O (160 ml) was heated to reflux for 1 hour. To this mixture was cautiously added 150 mL EtOH (until the excess Ac2O was converted to EtOAc and AcOH). After concentration, the residue was neutralized with aq. KHCO3 and extracted with CH2Cl2. The extract was dried over MgSO4 and purified by silica gel chromatography to give 2-(acetoxymethyl)-5-bromopyridine. 1H-NMR (400 MHz, CDCl3) δ 8.65 (d, J=2.4 Hz, 1H), 7.82 (q, J1=8.4 Hz, J2=2.4 Hz, 1H), 7.25 (q, J1=7.8 Hz, J2=0.6 Hz, 1H), 5.17 (s, 2H), 2.16 (s, 3H) m/z: 231.15 (M+1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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